ethyl 2-oxo(113C)propanoate

Hyperpolarized 13C MRI Blood-Brain Barrier Transport Neuro-Oncology Imaging

Ethyl 2-oxo(113C)propanoate, also referred to as ethyl pyruvate-1-13C or pyruvic acid-13C ethyl ester, is a stable isotope-labeled analog of ethyl pyruvate in which the carboxyl carbon is enriched with carbon-13 at the C1 position. This compound retains the lipophilic ester character of ethyl pyruvate while providing a site-specific 13C NMR- and mass spectrometry-active nucleus essential for metabolic tracing, hyperpolarized MR imaging, and enzymatic flux studies.

Molecular Formula C5H8O3
Molecular Weight 117.108
CAS No. 905440-74-6
Cat. No. B586181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 2-oxo(113C)propanoate
CAS905440-74-6
Synonyms2-Oxopropanoic Acid-13C Ethyl Ester;  2-Oxopropionic Acid-13C Ethyl Ester;  Ethyl 2-Oxopropanoate-13C;  Ethyl 2-Oxopropionate-13C;  Ethyl Methylglyoxylate-13C;  Ethyl Pyruvate-13C;  NSC 48386-13C; 
Molecular FormulaC5H8O3
Molecular Weight117.108
Structural Identifiers
SMILESCCOC(=O)C(=O)C
InChIInChI=1S/C5H8O3/c1-3-8-5(7)4(2)6/h3H2,1-2H3/i5+1
InChIKeyXXRCUYVCPSWGCC-HOSYLAQJSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 2-Oxo(113C)Propanoate (CAS 905440-74-6): Procurement-Relevant Identity and Core Characteristics


Ethyl 2-oxo(113C)propanoate, also referred to as ethyl pyruvate-1-13C or pyruvic acid-13C ethyl ester, is a stable isotope-labeled analog of ethyl pyruvate in which the carboxyl carbon is enriched with carbon-13 at the C1 position . This compound retains the lipophilic ester character of ethyl pyruvate while providing a site-specific 13C NMR- and mass spectrometry-active nucleus essential for metabolic tracing, hyperpolarized MR imaging, and enzymatic flux studies [1]. It is supplied as a neat liquid with high isotopic and chemical purity specifications, enabling direct formulation for in vitro and in vivo experimental workflows.

Ethyl 2-Oxo(113C)Propanoate: Why Unlabeled or Differentially Labeled Analogs Cannot Be Substituted


The value of ethyl 2-oxo(113C)propanoate resides in the combination of the ethyl ester moiety—which confers enhanced blood-brain barrier (BBB) permeability relative to pyruvate salts—and the precise C1 13C label, which determines the detectable metabolic products in downstream analyses. Substituting unlabeled ethyl pyruvate eliminates all isotope tracing capability, while replacing the C1 label with a C2 or C3 label alters the metabolic fate of the 13C nucleus: C1 labels are released as 13CO2/13C-bicarbonate upon pyruvate dehydrogenase complex flux, whereas C2 labels are retained in acetyl-CoA and detectable in TCA cycle intermediates [1]. Furthermore, the C1-labeled ethyl ester has been specifically validated for hyperpolarized 13C MRI protocols that exploit its superior spin order transfer efficiency in ParaHydrogen Induced Polarization (PHIP) workflows compared to the allyl ester analog [2]. These functional interdependencies mean that generic substitution compromises both experimental detectability and the biochemical pathway specifically interrogated.

Ethyl 2-Oxo(113C)Propanoate: Quantitative Differentiation Evidence for Scientific Selection


Brain Uptake and Parenchymal Delivery vs. [1-13C]Pyruvate: Quantified by Hyperpolarized 13C Spectroscopic Imaging

In anesthetized rat brain, hyperpolarized ethyl-[1-13C]pyruvate delivers substantially higher total 13C carbon to brain tissue than hyperpolarized [1-13C]pyruvate. Across four animals dosed with ethyl-[1-13C]pyruvate, total brain carbon levels ranged from 0.828 to 1.812 μmol/g (EP+EP-hydrate: 0.626–1.556 μmol/g), whereas six animals receiving [1-13C]pyruvate showed total brain carbon of 0.114–0.762 μmol/g (pyruvate: 0.016–0.628 μmol/g) [1]. In a separate study, ethyl-[1-13C]pyruvate produced [1-13C]pyruvate throughout the entire brain parenchyma of naïve rats, while [1-13C]pyruvate signal remained predominantly vascular, demonstrating that BBB transport of pyruvate is rate-limiting unless the lipophilic ethyl ester is employed [2].

Hyperpolarized 13C MRI Blood-Brain Barrier Transport Neuro-Oncology Imaging

ParaHydrogen Induced Polarization (PHIP) Spin Order Transfer Efficiency: Ethyl Ester vs. Allyl Ester

In PHIP experiments, parahydrogenation of vinyl-[1-13C]pyruvate yields 13C hyperpolarized ethyl-[1-13C]pyruvate with a 13C polarization of 3.8±0.3% and 1H polarization of 2.4±0.4%. The corresponding allyl ester (from propargyl-[1-13C]pyruvate) achieves higher absolute 13C polarization of 6.2±0.3% and 1H polarization of 6.0±0.1% [1]. Critically, the spin order transfer (SOT) efficiency from ParaHydrogen protons to the 13C nucleus is more efficient for the ethyl ester due to larger proton-carbon J-couplings in the ethyl spin system. This higher SOT efficiency implies that pulsed SOT methods at high field could yield superior 13C hyperpolarization for the ethyl ester despite lower initial 1H polarization, making ethyl-[1-13C]pyruvate a strategically preferred scaffold for PHIP-SAH probe development [1]. The ethyl ester also demonstrated a 13C polarization of 4.8% in aqueous solution at 40 mM, sufficient for in vivo metabolic investigations [1].

ParaHydrogen Induced Polarization Hyperpolarization Chemistry 13C Contrast Agent Development

Metabolic Fate of the C1 13C Label: Pathway-Specific Detectability vs. C2-Labeled Analogs

The C1 13C label on ethyl pyruvate is released as 13CO2 and 13C-bicarbonate upon entry of the pyruvate moiety into the TCA cycle via pyruvate dehydrogenase complex (PDC). This enables specific quantification of PDC flux but precludes tracking of the acetyl-CoA carbon skeleton. In contrast, C2-labeled pyruvate (and by extension, C2-labeled ethyl pyruvate) retains the 13C label in acetyl-CoA, allowing detection of TCA cycle intermediates such as [5-13C]glutamate and [1-13C]acetylcarnitine [1]. In rat heart studies, [1-13C]pyruvate injection yielded 13C-bicarbonate and [1-13C]lactate signals, while [2-13C]pyruvate produced [2-13C]lactate, [5-13C]glutamate, and [1-13C]acetylcarnitine peaks, demonstrating that the labeling position directly determines the observable metabolic network [1].

13C Metabolic Flux Analysis Pyruvate Dehydrogenase Flux TCA Cycle Tracing

Isotopic Purity and Mass Spectrometry Suitability: Specification Benchmarking Against Unlabeled Ethyl Pyruvate

Commercial ethyl 2-oxo(113C)propanoate (CAS 905440-74-6) is specified with isotopic purity ≥99 atom % 13C and chemical purity ≥98% (CP), as verified by the primary supplier's certificate of analysis . The mass shift of M+1 relative to unlabeled ethyl pyruvate (monoisotopic mass 116.047 Da vs. 117.051 Da for the 13C1 isotopologue) enables unambiguous quantification by mass spectrometry without interference from the natural abundance 13C background (~1.1%). In contrast, unlabeled ethyl pyruvate (CAS 617-35-6, typical purity ≥97%) cannot serve as an isotope tracer and produces no usable 13C hyperpolarized signal in DNP or PHIP workflows [1].

Stable Isotope Labeling Mass Spectrometry Quantification Analytical Specification

Ethyl 2-Oxo(113C)Propanoate: High-Impact Application Scenarios Backed by Comparative Evidence


Hyperpolarized 13C MRI of Brain Tumors and Neurological Disorders Requiring Intact BBB Penetration

In neuro-oncology and neuroinflammation models where the blood-brain barrier remains intact, ethyl-[1-13C]pyruvate is the only validated hyperpolarized probe that delivers quantifiable pyruvate and lactate signals throughout the brain parenchyma. The 3- to 7-fold higher brain carbon delivery compared to [1-13C]pyruvate [1] and the unambiguous observation of [1-13C]pyruvate production in the entire brain [2] make this compound the required substrate for preclinical metabolic imaging studies targeting early disease states prior to BBB breakdown. Procurement specifications must ensure ≥99 atom % 13C enrichment to achieve sufficient SNR at clinical field strengths.

PHIP-SAH Hyperpolarization Method Development and 13C Contrast Agent Engineering

The superior spin order transfer efficiency of the ethyl ester scaffold, driven by larger J-couplings between ParaHydrogen-derived protons and the 13C carboxylate nucleus [1], positions ethyl-[1-13C]pyruvate as the preferred substrate for developing pulsed SOT sequences. Research groups engineering next-generation PHIP-SAH probes should select this C1-labeled ethyl ester to benchmark polarization transfer efficiency, leveraging its ability to achieve 4.8% 13C polarization in biocompatible aqueous media at 40 mM [1].

In Vivo Quantification of Pyruvate Dehydrogenase Complex Flux via 13C-Bicarbonate Detection

For studies requiring direct measurement of mitochondrial PDC flux—a critical parameter in cardiac metabolism, oncology, and diabetes research—only the C1-labeled ethyl pyruvate analog yields the 13C-bicarbonate signal that serves as a direct readout of pyruvate entry into the TCA cycle [2]. The C2 or C3 labeled analogs cannot produce this signal and instead report on acetyl-CoA fate, making them unsuitable for PDC flux quantification. Researchers must verify the labeling position (C1 vs. C2) at procurement to match the metabolic pathway of interest [2].

Stable Isotope-Resolved Metabolomics and LC-MS/MS Metabolic Tracing Workflows

The M+1 mass shift and ≥99 atom % 13C enrichment [1] enable high-confidence identification and quantification of ethyl pyruvate-derived metabolites in complex biological matrices by LC-MS/MS. Unlike unlabeled ethyl pyruvate, which is confounded by natural abundance 13C background, the C1-labeled isotopologue provides a clean isotope envelope for tracing glycolytic and gluconeogenic fluxes. This is essential for metabolic flux analysis studies requiring precise isotopomer distribution measurements.

Quote Request

Request a Quote for ethyl 2-oxo(113C)propanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.